molecular formula C9H13Cl2N3 B2757941 2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride CAS No. 1909324-63-5

2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride

Cat. No.: B2757941
CAS No.: 1909324-63-5
M. Wt: 234.12
InChI Key: NBGNTFVADICQFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C9H12ClN3 It is a derivative of pyridine and pyrrole, which are both nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride typically involves the reaction of pyrrole and pyridine derivatives under specific conditions. One common method involves the cyclization of pyrrole with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, resulting in the formation of N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) yields the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions typically involve the use of strong bases or acids to facilitate the replacement of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases, affecting cell signaling pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride is unique due to its specific arrangement of nitrogen atoms in the pyridine and pyrrole rings, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c10-3-1-7-5-12-9-6-11-4-2-8(7)9;;/h2,4-6,12H,1,3,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGNTFVADICQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CN2)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909324-63-5
Record name 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.